molecular formula C5H9NO2 B12562821 2-Methyl-1,2-oxazolidine-5-carbaldehyde CAS No. 184845-85-0

2-Methyl-1,2-oxazolidine-5-carbaldehyde

Cat. No.: B12562821
CAS No.: 184845-85-0
M. Wt: 115.13 g/mol
InChI Key: XSVYCKZVOZHLCU-UHFFFAOYSA-N
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Description

2-Methyl-1,2-oxazolidine-5-carbaldehyde is a heterocyclic organic compound with the molecular formula C5H9NO2. It features a five-membered ring containing both nitrogen and oxygen atoms, with a methyl group and an aldehyde functional group attached to the ring.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,2-oxazolidine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The ring structure allows for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products

    Oxidation: 2-Methyl-1,2-oxazolidine-5-carboxylic acid.

    Reduction: 2-Methyl-1,2-oxazolidine-5-methanol.

    Substitution: Various substituted oxazolidines depending on the nucleophile used.

Scientific Research Applications

2-Methyl-1,2-oxazolidine-5-carbaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with biological activity.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-1,2-oxazolidine-5-carbaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The aldehyde group can undergo nucleophilic addition reactions, while the ring structure can participate in cycloaddition reactions. These properties make it a versatile compound in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1,2-oxazolidine-3-carbaldehyde
  • 2-Methyl-1,2-oxazolidine-4-carbaldehyde
  • 2-Methyl-1,2-oxazolidine-5-carboxylic acid

Uniqueness

2-Methyl-1,2-oxazolidine-5-carbaldehyde is unique due to the specific positioning of the aldehyde group at the 5-position of the oxazolidine ring. This positioning influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds .

Properties

CAS No.

184845-85-0

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

2-methyl-1,2-oxazolidine-5-carbaldehyde

InChI

InChI=1S/C5H9NO2/c1-6-3-2-5(4-7)8-6/h4-5H,2-3H2,1H3

InChI Key

XSVYCKZVOZHLCU-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(O1)C=O

Origin of Product

United States

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